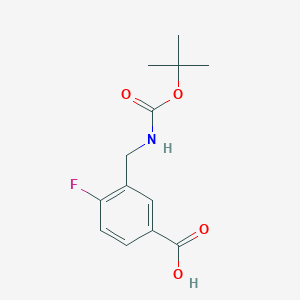

3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid

Description

3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid (C₁₂H₁₄FNO₄) is a benzoic acid derivative featuring a fluorine substituent at the 4-position and a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 3-position of the aromatic ring . The Boc group serves as a temporary protective moiety for amines, enabling selective deprotection under acidic conditions while maintaining stability during synthetic steps. The fluorine atom introduces electron-withdrawing effects, influencing the compound’s acidity (pKa ~2.5–3.5 for the carboxylic acid group) and enhancing metabolic stability in pharmaceutical applications . This compound is typically synthesized via coupling reactions involving Boc-protected amines and fluorinated benzoic acid precursors, achieving high purity (>99%) as confirmed by chromatographic analyses .

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15-7-9-6-8(11(16)17)4-5-10(9)14/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLJGSCFWYUWGNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The fluorine atom and Boc-protected amine group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Chemistry

-

Intermediate in Organic Synthesis :

- The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly pharmaceuticals and agrochemicals. Its unique structure allows for the modification of functional groups through various chemical reactions such as oxidation, reduction, and substitution .

-

Reactivity Studies :

- Due to the presence of a fluorine atom, the compound exhibits altered reactivity compared to its analogs. This makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

-

Enzyme Mechanism Studies :

- The compound can be employed as a probe in biochemical assays to investigate enzyme mechanisms. Its Boc-protected amine group can be deprotected under acidic conditions, allowing the free amine to participate in various biochemical reactions.

- Pharmacological Research :

Industrial Applications

- Specialty Chemicals Production :

- Agrochemical Development :

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

A study demonstrated the use of this compound as an intermediate in synthesizing fluorinated pharmaceuticals. The introduction of fluorine was shown to enhance bioavailability and pharmacokinetic properties.

Case Study 2: Enzyme Inhibition Assays

Research involving this compound highlighted its role as a substrate in enzyme inhibition assays. Results indicated that modifications to the Boc-protected amine group significantly affected enzyme activity, providing insights into enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

4-(((tert-Butoxycarbonyl)amino)methyl)-3-chlorobenzoic acid

3-(4-(((tert-Butoxycarbonyl)amino)methyl)benzamido)-4-methoxybenzoic acid

4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butyl)benzyl)oxy)benzoic acid

- Structure : Uses Fmoc (fluorenylmethyloxycarbonyl) instead of Boc for amine protection.

- Properties : Fmoc deprotection requires basic conditions (e.g., piperidine), contrasting with Boc’s acid sensitivity. Achieves 85% synthetic yield, comparable to Boc strategies .

Commercial and Research Relevance

- Cost: Boc-protected benzoic acids (e.g., chloro analogue at $214/250 mg) are costlier than non-protected variants (e.g., BA-4183 at $180/1g) due to added synthetic steps .

- Pharmaceutical Utility : The fluorine atom’s electronegativity and small atomic radius make the target compound preferable for CNS drug design, where blood-brain barrier penetration is critical .

Biological Activity

3-(((tert-Butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid, also known by its CAS number 1780994-55-9, is an organic compound characterized by a benzoic acid structure with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The compound features the following structural characteristics:

- Molecular Formula : C13H16FNO4

- Molecular Weight : 273.27 g/mol

- IUPAC Name : 4-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Upon deprotection of the Boc group under acidic conditions, the free amine can engage in various biochemical reactions. The presence of the fluorine atom enhances the compound's stability and reactivity, influencing its binding affinity to target proteins.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzoic acid compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in various studies. For example, one study reported that similar compounds exhibited potent inhibitory effects on breast cancer cell lines (such as MDA-MB-231), demonstrating IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil . The selectivity of these compounds towards cancer cells over normal cells suggests a promising therapeutic window.

Case Studies

- Study on Antimicrobial Efficacy :

- Study on Anticancer Activity :

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activities of this compound against structurally related compounds:

| Compound Name | Structure | MIC (µg/mL) | IC50 (µM) | Notes |

|---|---|---|---|---|

| 3-(Amino)methylbenzoic acid | C9H11NO2 | 8 | - | Basic benzoic derivative |

| 3-(Fluoro)methylbenzoic acid | C9H10FNO2 | 6 | - | Enhanced activity due to fluorine |

| This compound | C13H16FNO4 | 4–8 | 0.126 | Significant antimicrobial and anticancer activities |

Q & A

Q. What are the optimal synthetic routes for 3-(((tert-butoxycarbonyl)amino)methyl)-4-fluorobenzoic acid, and how can reaction conditions (e.g., catalysts, temperature) be optimized to improve yield?

Methodological Answer:

- Step 1 : Introduce the Boc-protected amino group via a Mannich reaction or reductive amination using tert-butoxycarbonyl anhydride (Boc₂O) under inert conditions (N₂/Ar) .

- Step 2 : Fluorination at the 4-position of the benzoic acid core can be achieved via electrophilic aromatic substitution (e.g., using Selectfluor®) or halogen exchange (Halex reaction) with KF in polar aprotic solvents .

- Optimization : Monitor reaction progress using TLC or HPLC. For Suzuki coupling steps (e.g., attaching aryl boronic acids), use Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a 3:1 DME/H₂O mixture at 80–90°C .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : Confirm Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and fluorine substitution (¹⁹F NMR δ ~-110 ppm) .

- HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities (<2% area) .

- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects) for fluorinated benzoic acid derivatives?

Methodological Answer:

- Assay Validation : Compare results across standardized assays (e.g., MIC for antimicrobial activity vs. COX-2 inhibition for anti-inflammatory effects) .

- Structural Confirmation : Ensure stereochemical consistency (e.g., Boc-group orientation) using X-ray crystallography, as misassigned structures can lead to conflicting bioactivity .

- Meta-Analysis : Cross-reference data from PubChem, DSSTox, and peer-reviewed studies to identify outliers caused by impurities (e.g., residual Pd in Suzuki products) .

Q. How does the fluorine substituent influence the compound’s reactivity in peptide conjugation or metal-organic framework (MOF) synthesis?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine increases the benzoic acid’s acidity (pKa ~2.5 vs. ~4.2 for non-fluorinated analogs), enhancing its ability to form stable carboxylate salts for MOF linkers .

- Conjugation : Use EDC/HOBt coupling to attach the Boc-protected amine to peptides; fluorine’s inductive effect stabilizes the tetrahedral intermediate, improving reaction efficiency .

Q. What computational methods predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

Methodological Answer:

- Software Tools : Utilize Schrödinger’s QikProp or SwissADME to calculate logP (~2.1) and membrane permeability .

- Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4) to assess metabolic stability using AutoDock Vina .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for Boc-protected intermediates?

Methodological Answer:

- Chiral Catalysts : Asymmetric hydrogenation using Ru-BINAP catalysts achieves >90% ee, while non-chiral methods (e.g., SN2 reactions) produce racemic mixtures .

- Resolution : Use chiral HPLC (Chiralpak® AD-H column) or enzymatic resolution with lipases to separate enantiomers .

Experimental Design Considerations

Q. How to design stability studies for this compound under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.